molecular formula C26H21N3OS B2827904 2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-11-5

2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2827904
CAS No.: 2034489-11-5
M. Wt: 423.53
InChI Key: YUXRIPZNCGTWAX-UHFFFAOYSA-N
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Description

2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with phenyl groups and a 3-methylbenzylthio moiety

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-18-9-8-10-19(15-18)17-31-26-28-23-22(20-11-4-2-5-12-20)16-27-24(23)25(30)29(26)21-13-6-3-7-14-21/h2-16,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXRIPZNCGTWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.

    Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as phenyl halides and a strong base.

    Attachment of the 3-Methylbenzylthio Moiety: This step involves the nucleophilic substitution of a suitable leaving group with 3-methylbenzylthiol, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, bases, acids; conditions vary based on the specific substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Biological Research: It is used in studies involving enzyme inhibition and protein interaction, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory and anticancer activities. The pathways involved often include inhibition of key signaling molecules and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: shares similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbenzylthio group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization of precursors (e.g., substituted pyrimidines) under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core .
  • Substitution reactions to introduce the 3-methylbenzylthio and phenyl groups. Key factors include:
    • Catalysts : Use of sodium ethoxide or piperidine to enhance nucleophilic substitution .
    • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency .
    • Temperature control : Reflux conditions (e.g., 80–120°C) for optimal reaction rates .
  • Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are critical for isolating high-purity products (>95%) .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.4–2.6 ppm) are diagnostic .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ~483.2 for C27H23N3OS) .
  • Infrared Spectroscopy (IR) :
    • Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate core functional groups .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry in crystalline form .

Advanced: How do substituent modifications (e.g., 3-methylbenzyl vs. fluorobenzyl) impact structure-activity relationships (SAR)?

Methodological Answer:

  • Comparative Assays :
    • Replace the 3-methylbenzyl group with fluorobenzyl or chlorobenzyl analogs and test bioactivity (e.g., kinase inhibition). Fluorine enhances binding via polar interactions, while methyl groups improve lipophilicity .
    • Case Study : Fluorinated analogs (e.g., 4-fluorobenzylthio derivatives) show 2–3× higher IC50 values in kinase assays due to electronegative effects .
  • Computational Modeling :
    • Density Functional Theory (DFT) predicts substituent effects on electron distribution and binding affinity. For example, 3-methylbenzyl groups stabilize hydrophobic pockets in target enzymes .

Advanced: What is the hypothesized mechanism of action for this compound in biological systems?

Methodological Answer:

  • Target Identification :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based assays. Pyrrolopyrimidine derivatives often act as ATP-competitive inhibitors .
    • Enzyme Binding : Surface plasmon resonance (SPR) quantifies binding kinetics (KD values) to targets like myeloperoxidase .
  • Pathway Analysis :
    • Western blotting validates downstream effects (e.g., reduced phosphorylation of ERK or AKT in cancer cell lines) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Systematic Variability Analysis :
    • Solubility Differences : Test compounds in DMSO vs. aqueous buffers; precipitation may reduce apparent activity .
    • Cell Line Heterogeneity : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
  • Meta-Analysis :
    • Aggregate data from independent studies (e.g., IC50 values for kinase inhibition) and apply statistical models (ANOVA) to identify outliers .

Advanced: What are the stability and storage conditions for this compound in long-term studies?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of the thioether bond (C-S) occurs in aqueous solutions at pH < 3 or > 10 .
  • Storage Recommendations :
    • Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation .
    • Solvent : Dissolve in anhydrous DMSO (seal with molecular sieves) to avoid moisture-induced degradation .
  • Stability Monitoring :
    • Periodic HPLC analysis (C18 columns, acetonitrile/water gradients) detects degradation products (>95% purity threshold) .

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